Fluo-4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluo-4 (钾盐) 是一种绿色荧光钙指示剂,用于测量活细胞内的钙离子浓度。 它是 Fluo-3 的类似物,用两个氟原子取代了两个氯原子,导致在 488 nm 处的荧光激发增强,从而产生更高的荧光信号水平 。 这种化合物广泛用于生物学研究,用于受体配体和钙渗透离子通道的高通量筛选 .

准备方法

Fluo-4 (钾盐) 是通过修饰 Fluo-3 合成的。合成路线包括用氟原子取代 Fluo-3 中的氯原子。 这种修饰增强了化合物的荧光特性 。 工业生产方法通常涉及使用先进的有机合成技术,以确保最终产品的高纯度和高产率 .

化学反应分析

Calcium Binding and Fluorescence Activation

Fluo-4 operates via a photoinduced electron transfer (PeT) mechanism:

-

Unbound state : The BAPTA core quenches the fluorescein fluorophore through PeT, yielding minimal fluorescence.

-

Ca²⁺ binding : Coordination of Ca²⁺ to BAPTA (Kd = 345 nM ) reduces PeT efficiency, resulting in a >100-fold fluorescence increase .

Key parameters :

| Property | Value |

|---|---|

| Excitation/Emission | 495 nm / 528 nm |

| Dynamic range (ΔF) | 100 nM – 1 μM |

| Brightness (vs. Fluo-3) | ~200% higher |

Esterase-Mediated Activation in Live Cells

This compound AM undergoes hydrolysis by intracellular esterases to release active this compound:

-

Cell entry : Lipophilic AM esters diffuse across membranes.

-

Hydrolysis : Cytoplasmic esterases cleave AM esters, generating the Ca²⁺-sensitive, membrane-impermeable form.

-

Retention : Organic-anion transporters may expel this compound; inhibitors like probenecid or alternatives (e.g., Cal-520 AM) mitigate leakage .

Thiol-Reactive Derivatives

This compound iodoacetamide reacts with sulfhydryl (–SH) groups to form stable thioether bonds :

-

Reaction : R–SH + Iodoacetamide → R–S–CH₂–CONH₂ + HI

-

Applications : Conjugation to proteins, peptides, or thiol-modified biomolecules for targeted Ca²⁺ sensing .

Environmental Influences on Reactivity

This compound’s fluorescence and Ca²⁺ affinity are modulated by physicochemical conditions:

-

Pressure : Fluorescence intensity decreases by 31% per 100 MPa; dissociation constant (Kd) shifts due to reaction volume changes (ΔV = -17.8 mL·mol⁻¹) .

-

pH/Ionic strength : Performance optimized at physiological pH (7.2–7.4) and ionic strength .

Comparative Performance in Assays

This compound outperforms earlier indicators in high-throughput screens:

| Assay Metric | This compound NW | Calcium 3 |

|---|---|---|

| HEK 293 ΔF (RFU) | 37,138 | 31,800 |

| Jurkat Z′-factor | 0.842 | 0.694 |

| Data from carbachol-stimulated Ca²⁺ responses . |

This compound’s chemical design and reactivity make it indispensable for live-cell Ca²⁺ imaging, flow cytometry, and drug discovery. Its derivatization potential and environmental sensitivity underscore its versatility in diverse experimental contexts .

科学研究应用

Chemical Properties and Mechanism of Action

Fluo-4 is a derivative of Fluo-3, featuring enhanced fluorescence and cell permeability. The operational mechanism involves:

- Cellular Uptake : this compound is delivered into cells as an acetoxymethyl (AM) ester, allowing it to traverse cell membranes easily.

- Hydrolysis : Inside the cell, esterases cleave the AM groups, yielding the charged form of this compound, which is retained within the cell.

- Calcium Binding : The fluorescent form binds to Ca²⁺ ions, resulting in increased fluorescence intensity proportional to the concentration of intracellular Ca²⁺.

- Measurement : Fluorescence is quantified using techniques such as fluorescence microscopy and flow cytometry .

Key Applications

This compound has found extensive use in various research domains:

Cell Signaling Pathways

This compound is instrumental in studying calcium signaling pathways, which are crucial for numerous cellular processes such as muscle contraction and neuronal activity. Researchers utilize this compound to monitor changes in intracellular calcium levels in response to stimuli .

Neuroscience

In neuroscience, this compound aids in understanding synaptic transmission and neuronal excitability by visualizing calcium influx during action potentials. For instance, studies have shown that this compound can effectively report changes in calcium levels during neurotransmitter release .

Muscle Physiology

This compound is used to investigate calcium's role in muscle contraction mechanisms. It allows for real-time monitoring of calcium dynamics during muscle fiber stimulation, providing insights into excitation-contraction coupling .

Pharmacological Studies

This compound serves as a valuable tool for assessing drug effects on calcium homeostasis. By measuring alterations in intracellular calcium levels upon drug treatment, researchers can evaluate the pharmacodynamics of various compounds .

Case Study 1: Calcium Dynamics in Neuronal Cells

A study utilized this compound to monitor calcium influx in cultured neurons upon stimulation with glutamate. The results demonstrated a significant increase in fluorescence intensity, correlating with elevated intracellular calcium levels, thus confirming the role of glutamate receptors in calcium signaling.

Case Study 2: Muscle Fiber Calcium Measurements

In experiments with isolated muscle fibers from mice, this compound was employed to track calcium changes during electrical stimulation. The findings revealed rapid increases in fluorescence indicative of calcium release from the sarcoplasmic reticulum, confirming its involvement in muscle contraction mechanisms.

Data Table: Comparative Fluorescence Characteristics

| Indicator | Kd (Ca²⁺) | Emission Wavelength (nm) | Advantages |

|---|---|---|---|

| Fluo-3 | 345 nM | 520 | Established indicator |

| This compound | 345 nM | 520 | Higher brightness and lower toxicity |

| Mag-Fluo-4 | 22 μM | 520 | Suitable for endoplasmic reticulum studies |

作用机制

Fluo-4 (钾盐) 通过与钙离子结合发挥作用。 钙离子与 this compound 结合会诱导分子构象变化,导致荧光强度显著增加 。这种荧光变化使研究人员能够实时监测钙离子浓度。 参与此过程的分子靶标是钙离子本身,途径包括调节各种细胞功能的钙信号通路 .

相似化合物的比较

Fluo-4 (钾盐) 与其他钙指示剂类似,如 Fluo-3、Fluo-8 和 Cal-520。它具有使其脱颖而出的独特特性:

Fluo-3: This compound 是 Fluo-3 的改进版本,具有更高的荧光激发和信号水平

Fluo-8: Fluo-8 具有更高的钙结合亲和力,但 this compound 更具光稳定性.

Cal-520: Cal-520 具有类似的荧光谱,但 this compound 因其更高的亮度和更低的光毒性而受到青睐.

这些独特的特性使 this compound (钾盐) 成为许多领域研究人员的首选。

属性

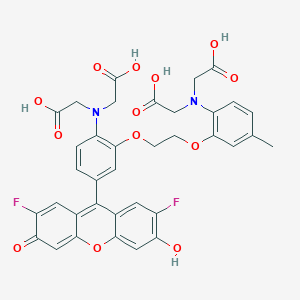

分子式 |

C36H30F2N2O13 |

|---|---|

分子量 |

736.6 g/mol |

IUPAC 名称 |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |

InChI |

InChI=1S/C36H30F2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |

InChI 键 |

OUVXYXNWSVIOSJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)N(CC(=O)O)CC(=O)O |

同义词 |

Fluo 4 Fluo-4 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。